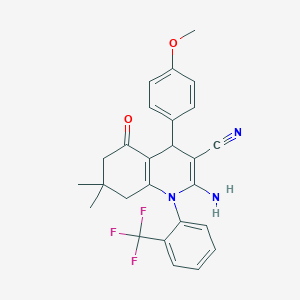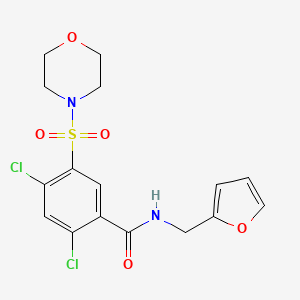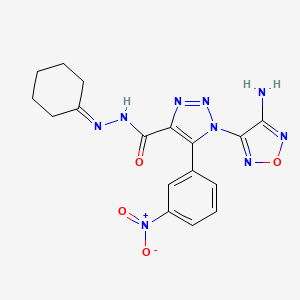![molecular formula C22H16BrClN2O4 B11536063 3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11536063.png)
3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate: is a chemical compound with the following molecular formula:
C22H16BrClN2O4
. It belongs to the class of organic compounds known as benzoic acid esters. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.準備方法
Synthetic Routes: The synthetic preparation of this compound involves several steps. One key intermediate is 4-Chlorophenoxyacetyl chloride (CAS Number: 4122-68-3), which serves as a building block. Here’s a simplified synthetic route:
- The hydrazone intermediate undergoes condensation with 2-bromobenzoic acid to yield the final compound.
4-Chlorophenoxyacetyl chloride: reacts with an appropriate hydrazine derivative to form the hydrazone intermediate.
Reaction Conditions: The specific reaction conditions and reagents used in each step would depend on the synthetic route chosen. Industrial production methods may involve optimization for yield, scalability, and safety.
化学反応の分析
Reactions:
Hydrazone Formation: The initial step involves the formation of the hydrazone linkage.
Esterification: The final compound is an ester, formed by the condensation of the hydrazone with .
4-Chlorophenoxyacetyl chloride: Used as a starting material.
Hydrazine derivatives: React with the chlorophenoxyacetyl chloride to form the hydrazone.
2-Bromobenzoic acid: Reacts with the hydrazone to yield the final product.
Major Products: The major product is 3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate .
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a synthetic intermediate or reagent.
Biology: Potentially as a probe or ligand.
Medicine: Investigated for pharmacological properties.
Industry: Used in the synthesis of other compounds.
作用機序
The exact mechanism by which this compound exerts its effects remains an area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
特性
分子式 |
C22H16BrClN2O4 |
|---|---|
分子量 |
487.7 g/mol |
IUPAC名 |
[3-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C22H16BrClN2O4/c23-20-7-2-1-6-19(20)22(28)30-18-5-3-4-15(12-18)13-25-26-21(27)14-29-17-10-8-16(24)9-11-17/h1-13H,14H2,(H,26,27)/b25-13+ |
InChIキー |
WHWWBBBRVDOGOA-DHRITJCHSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)Br |
正規SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11535991.png)

![Thiazolo[4,5-d]pyrimidine-5,7-diamine, 2-methylthio-](/img/structure/B11536002.png)
![(2E)-2-(acetylamino)-N-{1-[4-(2-bromoethyl)phenyl]ethyl}-3-phenylprop-2-enamide](/img/structure/B11536010.png)
![N-propyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B11536012.png)
![(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11536022.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11536032.png)
![4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl bis(4-bromobenzoate)](/img/structure/B11536033.png)

![N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536046.png)

![N,N'-propane-1,2-diylbis[4-(phenylcarbonyl)benzamide]](/img/structure/B11536052.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-{(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11536058.png)
